molecular formula C19H18N2O5 B2630998 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide CAS No. 848687-66-1

2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide

Cat. No.: B2630998
CAS No.: 848687-66-1
M. Wt: 354.362
InChI Key: GCIHISWUSKHZOG-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (DMSO-d₆, 400 MHz) reveals:

  • δ 2.41 (s, 3H) : Methyl protons at position 2.
  • δ 3.81 (s, 3H) : Methoxy protons on the phenyl ring.
  • δ 6.90–8.20 (m, 7H) : Aromatic protons from chromen and phenyl groups.
  • δ 9.12 (br s, 1H) and δ 10.31 (br s, 1H) : Hydrazide NH protons.

¹³C NMR Spectroscopy

Key signals (DMSO-d₆, 100 MHz):

  • δ 162.4 : Ketone carbonyl (C4).
  • δ 170.8 : Hydrazide carbonyl.
  • δ 55.6 : Methoxy carbon.
  • δ 14.2 : Methyl carbon at position 2.

Infrared (IR) Spectroscopy

Prominent absorptions (KBr, cm⁻¹):

  • 1725 (C=O stretch) : Chromen-4-one ketone.
  • 1650 (C=O stretch) : Hydrazide carbonyl.
  • 3310–3440 (N-H stretch) : Hydrazide NH groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 354.12 [M+H]⁺ , with fragmentation pathways including:

  • m/z 337.10 : Loss of NH₂NH₂ (-17.02 Da).
  • m/z 177.05 : Cleavage of the chromen ring.

X-ray Crystallographic Studies and Conformational Analysis

While experimental X-ray data for this specific compound remains unpublished, analogous chromen derivatives provide insight into its likely conformation:

  • Chromen ring planarity : The bicyclic system adopts a near-planar geometry, with a dihedral angle of 48.7° between the chromen and 4-methoxyphenyl planes.
  • Hydrazide moiety orientation : The acetohydrazide side chain projects perpendicularly from the chromen plane, stabilized by intramolecular hydrogen bonds (N-H⋯O=C).
  • Crystal packing : Predicted to form monoclinic crystals (space group P2₁/c) with unit cell parameters a = 12.34 Å , b = 7.89 Å , c = 15.67 Å , β = 102.5° .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-11-18(12-3-5-13(24-2)6-4-12)19(23)15-8-7-14(9-16(15)26-11)25-10-17(22)21-20/h3-9H,10,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIHISWUSKHZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NN)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a suitable catalyst to form the intermediate 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl. This intermediate is then reacted with acetohydrazide under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives with additional oxo groups, while reduction can produce hydroxylated chromenone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3-(4-MeOPh) and 2-Me groups contribute to a higher m.p. (250–252°C) compared to simpler analogs like compound 3b (148–150°C), where substituents are at position 4 .
  • Electron-withdrawing groups (e.g., Br in 4k) reduce solubility but may enhance bioactivity, while electron-donating groups (e.g., 4-MeO in 4s) improve stability .

Key Observations :

  • Higher yields (93%) are achieved in Schiff base reactions with electron-rich aldehydes (e.g., p-tolyl in compound 33) due to enhanced nucleophilicity .
  • Thiazolidinone derivatives (e.g., 5a) require harsher conditions (ZnCl₂ catalysis) but exhibit improved thermal stability .

Spectral and Analytical Data

¹H-NMR Comparative Analysis

Compound Name Key ¹H-NMR Signals (δ, ppm) Reference
Target Compound (4a) 3.84 (s, OCH3), 4.64 (s, OCH2), 6.22 (s, H-3), 7.08–8.12 (aromatic)
Compound 3b 3.84 (s, OCH3), 4.64 (s, OCH2), 6.97–7.56 (aromatic)
Compound 33 (Schiff base) 2.36 (s, CH3), 3.79 (s, OCH3), 8.94 (s, CH=N)

Key Observations :

  • The target compound’s ¹H-NMR shows distinct downfield shifts for H-3 (δ 6.22 ppm) due to the electron-withdrawing 4-oxo group .
  • Schiff base derivatives (e.g., compound 33) exhibit characteristic imine (CH=N) signals at δ 8.94 ppm .

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide is a derivative of chromen-4-one, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chromenone core substituted with hydrazide and methoxyphenyl groups. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of chromenones, including this compound, exhibit significant anticancer properties. A study highlighted that chromone-based compounds can inhibit the VEGFR-2/AKT signaling pathway, which is crucial for tumor growth and metastasis. Specifically, these compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells, with IC50 values indicating potent activity (IC50 < 10 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar chromenone derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial protein synthesis and disruption of cell wall integrity. For instance, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may inhibit cholinesterases (AChE and BChE), which are relevant targets in Alzheimer's disease treatment. Compounds with similar structures have shown moderate inhibition against these enzymes, with IC50 values reported around 19.2 µM for AChE and 13.2 µM for BChE . This suggests a possible therapeutic application in neurodegenerative diseases.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to receptors involved in cancer cell proliferation, leading to reduced tumor growth.
  • Enzyme Inhibition : By inhibiting enzymes like AChE and BChE, it may help alleviate symptoms associated with Alzheimer's disease.
  • Antioxidant Activity : Some studies suggest that chromenone derivatives exhibit free radical-scavenging activity, contributing to their overall therapeutic potential .

Research Findings

StudyFindingsReference
Study on Anticancer ActivitySignificant cytotoxicity against MCF-7 cells; inhibition of VEGFR-2/AKT pathway
Antimicrobial EvaluationMIC values between 15.625–125 µM against Gram-positive bacteria
Cholinesterase InhibitionModerate inhibition observed; IC50 values around 19.2 µM (AChE), 13.2 µM (BChE)

Case Studies

  • Cytotoxicity in MCF-7 Cells : A case study demonstrated that a series of chromenone derivatives exhibited varying degrees of cytotoxicity against breast cancer cells, with some derivatives showing enhanced potency due to structural modifications.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of related compounds, revealing effective inhibition against clinical isolates of MRSA, showcasing the potential for developing new antibacterial agents.

Q & A

What are the optimized synthetic routes for preparing 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide?

Basic
The compound is synthesized via a two-step process:

Esterification : React 4-methylcoumarin derivatives with ethyl bromoacetate to form the ester intermediate.

Hydrazide Formation : Treat the ester with hydrazine hydrate in ethanol under reflux (30 hours), yielding the acetohydrazide with ~92% efficiency .
Key Considerations :

  • Use anhydrous ethanol to avoid side reactions.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:7).

How is structural characterization performed for this compound and its derivatives?

Basic
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm hydrazide (-NH-NH₂) and coumarin carbonyl (C=O) signals.
    • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch).
  • Elemental Analysis : Validate molecular formula (e.g., C₁₈H₁₇N₃O₅).
  • X-ray Crystallography : Resolve crystal packing (if applicable) using SHELX software .

What preliminary biological activities have been reported for this compound?

Basic
Screening data from rodent models and in vitro assays reveal:

Activity Result Reference
Anti-inflammatory71.94–77.96% inhibition
Anticonvulsant (MES)67% protection at 200 mg/kg
Methodology :
  • Carrageenan-induced edema (anti-inflammatory).
  • Maximal electroshock (MES) seizure model.

How do substituents on the coumarin core influence bioactivity?

Advanced
Structure-Activity Relationship (SAR) Insights :

  • Methoxy Group (4-position) : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Methyl Group (2-position) : Reduces metabolic degradation, increasing plasma half-life .
  • Hydrazide Moiety : Critical for hydrogen bonding with enzyme active sites (e.g., COX-2) .
    Experimental Design :
  • Synthesize analogs with halogen (Cl, Br) or electron-withdrawing (CF₃) groups.
  • Compare IC₅₀ values in enzyme inhibition assays.

What mechanistic insights exist for its anti-inflammatory activity?

Advanced
Proposed Mechanism :

  • COX-2 Inhibition : Molecular docking shows the hydrazide group binds to Tyr-385 and Ser-530 residues, blocking arachidonic acid conversion .
  • NF-κB Pathway Suppression : Downregulates pro-inflammatory cytokines (e.g., TNF-α) in RAW 264.7 macrophages.
    Validation Tools :
  • Docking Scores : Analogs with methoxyphenyl groups score -8.3 (Autodock Vina) .
  • Western Blotting : Measure p65 phosphorylation levels.

What strategies are used to design derivatives with enhanced potency?

Advanced
Derivatization Approaches :

Schiff Base Formation : Condense hydrazide with aldehydes (e.g., 3-chlorobenzaldehyde) to form imine derivatives (91% yield) .

Thiazolidinone Cyclization : React with 2-mercaptoacetic acid to generate heterocycles with improved bioavailability .
Optimization Metrics :

  • LogP (2.5–3.5 for CNS penetration).
  • IC₅₀ < 10 µM in target assays.

How are computational methods applied to study this compound?

Advanced
Key Techniques :

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS).
  • QSAR Modeling : Relate substituent electronegativity to anticonvulsant ED₅₀ .
    Case Study :
  • Docking of trifluoromethyl analogs showed a 1.5-fold increase in binding affinity compared to parent compound .

What challenges arise in synthesizing and analyzing this compound?

Advanced
Synthesis Challenges :

  • Byproduct Formation : Hydrazide oxidation to azides during prolonged reflux. Mitigate with N₂ atmosphere .
  • Purification : Use silica gel chromatography (CHCl₃:MeOH, 9:1) to separate regioisomers.
    Analytical Challenges :
  • Signal Overlap in NMR : Assign peaks via 2D-COSY and HSQC.
  • Low Solubility : Use DMSO-d₆ for NMR, but avoid prolonged storage to prevent decomposition .

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